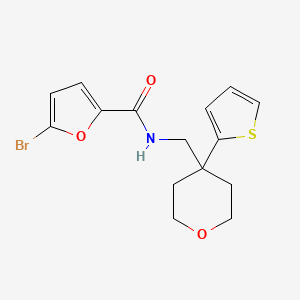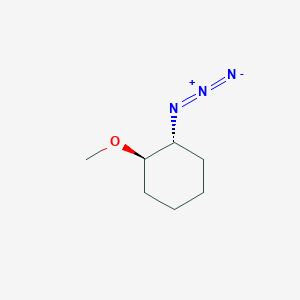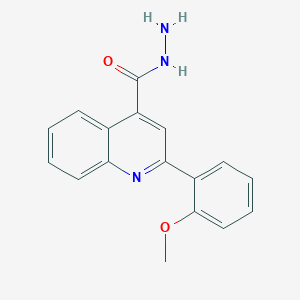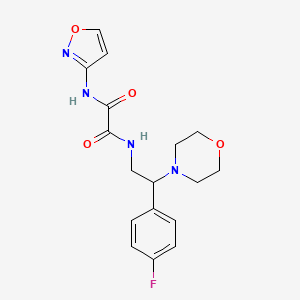
5-acetyl-3-(4-bromobenzyl)-1-(4-chlorophenyl)-2,4(1H,3H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-acetyl-3-(4-bromobenzyl)-1-(4-chlorophenyl)-2,4(1H,3H)-pyrimidinedione (5-ABPCP) is a small molecule that has been widely studied due to its potential applications in scientific research. It is a member of the pyrimidinedione family, which is a group of compounds that share a common chemical structure. 5-ABPCP has been used in a variety of lab experiments, including those related to enzyme inhibition, protein-ligand binding, and gene expression.
科学的研究の応用
Synthesis and Chemical Properties
Pyrimidinedione derivatives are often explored for their unique chemical properties and reactivity. For instance, the synthesis of pyrimidines and their analogs, like pyrazolo[3,4-d]pyrimidines, is a topic of significant interest due to their potential biological activities. Studies like the synthesis and antitumor activity of certain pyrido[2,3-d]pyrimidines indicate the methods for creating these compounds and exploring their chemical behaviors (Grivsky et al., 1980).
Biological Activities
Pyrimidinedione derivatives have been investigated for various biological activities. For example, research on 2,4-diamino-5-benzylpyrimidines and their analogs as antibacterial agents showcases the potential antimicrobial properties of these compounds. This kind of study might provide insights into how derivatives of pyrimidinedione could serve as templates for developing new antibacterial agents (Stuart et al., 1983).
Antitumor and Antimicrobial Applications
The structure-activity relationship of pyrimidinedione derivatives often makes them candidates for antitumor and antimicrobial research. For instance, compounds like 2,4-diamino-5-benzylpyrimidines have been evaluated for their potential in inhibiting tumor growth, indicating the therapeutic prospects of pyrimidinedione derivatives in cancer treatment (Aig et al., 1983).
Synthesis Techniques
The chemical synthesis of pyrimidinedione derivatives involves various strategies, including condensation reactions, cyclocondensations, and substitutions. These methods are crucial for creating a diverse array of pyrimidinedione derivatives with potential scientific and therapeutic applications (Afanas'eva et al., 1987).
特性
IUPAC Name |
5-acetyl-3-[(4-bromophenyl)methyl]-1-(4-chlorophenyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrClN2O3/c1-12(24)17-11-22(16-8-6-15(21)7-9-16)19(26)23(18(17)25)10-13-2-4-14(20)5-3-13/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTVLKMCJUJUQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=O)N(C1=O)CC2=CC=C(C=C2)Br)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide](/img/structure/B2857645.png)
![2-[[1-(Pyridine-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2857648.png)



![4-(Aminomethyl)-8-oxaspiro[4.5]decan-4-ol](/img/structure/B2857654.png)
![1-[2-(3-cyanopyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2857655.png)

![6-Chloro-3-[2-(2-chloroacetyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one](/img/structure/B2857659.png)
![N-[3-[(4-fluorophenyl)sulfonylamino]-4-methoxyphenyl]-4-phenylbenzamide](/img/structure/B2857661.png)


